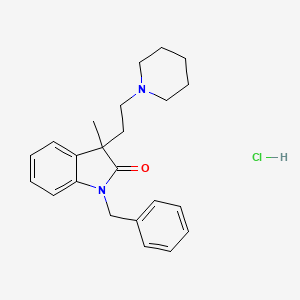
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride typically involves multiple steps, including the formation of the indolinone core and subsequent functionalization. One common synthetic route includes:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Functionalization: The indolinone core is then functionalized by introducing the benzyl and piperidinyl groups through nucleophilic substitution or other suitable reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indolinone core or the benzyl and piperidinyl moieties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride can be compared with other indolinone derivatives, such as:
1-Benzyl-3-methyl-2-indolinone: Lacks the piperidinyl group, which may result in different biological activities and properties.
3-Methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone: Lacks the benzyl group, which may affect its solubility and stability.
1-Benzyl-2-indolinone: Lacks both the methyl and piperidinyl groups, leading to distinct chemical and biological characteristics.
Properties
CAS No. |
34943-96-9 |
|---|---|
Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3-(2-piperidin-1-ylethyl)indol-2-one;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-23(14-17-24-15-8-3-9-16-24)20-12-6-7-13-21(20)25(22(23)26)18-19-10-4-2-5-11-19;/h2,4-7,10-13H,3,8-9,14-18H2,1H3;1H |
InChI Key |
ZHRHAHKNPHKXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CCN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















